Cas no 154229-19-3 (Abiraterone)
Abiraterone Chemical and Physical Properties
Names and Identifiers
-
- (3beta)-17-(3-pyridinyl)-androsta-5,16-dien-3-ol
- 17-(3-Pyridyl)androsta-5,16-dien-3beta-ol
- Androsta-5,16-dien-3-ol, 17-(3-pyridinyl)-, (3beta)-
- Cb 7598
- Cb-7598
- Unii-G819A456D0
- Abiraterone(CB-7598)
- (3S,8R,9S,10R,13S,14S)-10,13-diMethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- abiraterone
- 17-(3-Pyridyl)androsta-5,16-dien-3β-ol
- Aberration
- Acetyl Abiraterone
- Prasteronyl Abiraterone
- 3-epi-Abiraterone Acetate
- G819A456D0
- (3S,8R,9S,10R,13R,14R)-10,13-Dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopent
- AbirateroneRefrigerator
- Abiraterone, >=98%
- HY-70013
- L02BX03
- SMR002530050
- ANDROSTA-5,16-DIEN-3-OL, 17-(3-PYRIDINYL)-(3beta)-
- CHEBI:68642
- SR-01000941584
- J-519524
- GZOSMCIZMLWJML-VJLLXTKPSA-N
- CS-0156
- 17-(PYRIDIN-3-YL)ANDROSTA-5,16-DIEN-3.BETA.-OL
- SCHEMBL61108
- (1S,2R,5S,10R,11S,15S)-2,15-dimethyl-14-(pyridin-3-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-7,13-dien-5-ol
- SR-01000941584-1
- (3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1-(pyridin-3-yl)-3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol
- CB 7630 [as acetate]
- (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.
- AKOS005146525
- MLS006010235
- abirateronum
- Androsta-5,16-dien-3-ol, 17-(3-pyridinyl)-, (3b)-
- Q321431
- 154229-19-3 (Abiraterone)
- BDBM25458
- EN300-311691
- BRD-K50071428-001-03-3
- ABIRATERONE [MI]
- (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- A2868
- Abiraterone [INN:BAN]
- DTXCID501021626
- ABIRATERONE (USP IMPURITY)
- NSC-749226
- Abiraterone (CB-7598)
- Abiraterona
- 17-(pyridin-3-yl)androsta-5,16-dien-3beta-ol
- NSC-741232
- GTPL6745
- ABIRATERONE [INN]
- EX-A106
- 17-(3-Pyridyl)androsta-5.16-dien-3beta-ol
- Abiraterone- Bio-X
- NSC 741232
- AB01274738_02
- MFCD00924100
- ES-0045
- BRD-K50071428-001-01-7
- 154229-19-3
- 17-(3-Pyridyl)androsta-5,16-dien-3.beta.-ol
- (3beta)-17-(pyridin-3-yl)androsta-5,16-dien-3-ol
- ABIRATERONE [USP IMPURITY]
- ABIRATERONE [VANDF]
- ANDROSTA-5,16-DIEN-3-OL, 17-(3-PYRIDINYL)-(3.BETA.)-
- CB7598
- CHEMBL254328
- AB01274738-01
- (3b)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol
- ABIRATERONE [WHO-DD]
- s1123
- NSC749226
- DTXSID80879993
- AC-25764
- Abiraterone; CB 7598; (3beta)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol; 17-(3-Pyridinyl)-androsta-5,16-dien-3beta-ol
- BA164060
- DB05812
- Z2301684603
- Abiraterone
-
- MDL: MFCD00924100
- Inchi: 1S/C24H31NO/c1-23-9-8-21-20(6-5-18-13-19(26)7-10-24(18,21)2)22(23)12-17(14-23)16-4-3-11-25-15-16/h3-5,11-12,15,19-22,26H,6-10,13-14H2,1-2H3/t19-,20+,21-,22-,23+,24-/m0/s1
- InChI Key: MOWZURUJFITCMS-MWIVGIEESA-N
- SMILES: O([H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])=C(C4=C([H])N=C([H])C([H])=C4[H])C([H])([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]12[H]
Computed Properties
- Exact Mass: 349.24100
- Monoisotopic Mass: 349.241
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 1
- Complexity: 636
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1
- Isotope Atom Count: 0
- XLogP3: 4.6
Experimental Properties
- Color/Form: No data available
- Density: 1.14
- Melting Point: 226.0 to 230.0 deg-C
- Boiling Point: 500°C at 760 mmHg
- Flash Point: 256.3°C
- Refractive Index: 1.605
- Solubility: DMSO 0.1 mg/mL Water 0.02 mg/mL Ethanol 0.2 mg/mL
- PSA: 33.12000
- LogP: 5.39860
Abiraterone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H361-H373
- Warning Statement: P201-P202-P260-P280-P308+P313-P405-P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Abiraterone Customs Data
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Abiraterone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A108490-5mg |
Abiraterone |
154229-19-3 | 5mg |
$ 164.00 | 2023-09-09 | ||
| TRC | A108490-10mg |
Abiraterone |
154229-19-3 | 10mg |
$ 210.00 | 2023-04-19 | ||
| TRC | A108490-25mg |
Abiraterone |
154229-19-3 | 25mg |
$ 408.00 | 2023-09-09 | ||
| TRC | A108490-50mg |
Abiraterone |
154229-19-3 | 50mg |
$ 623.00 | 2023-04-19 | ||
| TRC | A108490-100mg |
Abiraterone |
154229-19-3 | 100mg |
$ 724.00 | 2023-09-09 | ||
| MedChemExpress | HY-70013-10mM*1mLinDMSO |
Abiraterone |
154229-19-3 | 99.88% | 10mM*1mLinDMSO |
¥660 | 2022-05-18 | |
| MedChemExpress | HY-70013-10mg |
Abiraterone |
154229-19-3 | 99.88% | 10mg |
¥550 | 2024-04-19 | |
| MedChemExpress | HY-70013-50mg |
Abiraterone |
154229-19-3 | 99.88% | 50mg |
¥1500 | 2024-04-19 | |
| MedChemExpress | HY-70013-100mg |
Abiraterone |
154229-19-3 | 99.88% | 100mg |
¥2260 | 2024-04-19 | |
| MedChemExpress | HY-70013-200mg |
Abiraterone |
154229-19-3 | 99.88% | 200mg |
¥3000 | 2024-04-19 |
Abiraterone Suppliers
Abiraterone Related Literature
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Marina P. Savi?,Jovana J. Ajdukovi?,Jovana J. Plav?a,Sofija S. Beki?,Andjelka S. ?eli?,Olivera R. Klisuri?,Dimitar S. Jakimov,Edward T. Petri,Evgenija A. Djurendi? Med. Chem. Commun. 2018 9 969
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2. Pregnenolonyl-α-glucoside exhibits marked anti-cancer and CYP17A1 enzymatic inhibitory activitiesFeng-Pai Chou,Wen-Chen Hsu,Sheng-Cih Huang,Chin-Yuan Chang,Ya-Sheng Chiou,Chia-Tse Tsai,Jason WenJay Lyu,Wei-Ting Chen,Tung-Kung Wu Chem. Commun. 2020 56 1733
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Ao Li,Rahul Yadav,Jessica K. White,Mackenzie K. Herroon,Brian P. Callahan,Izabela Podgorski,Claudia Turro,Emily E. Scott,Jeremy J. Kodanko Chem. Commun. 2017 53 3673
-
Micha? Michalak,Karol Michalak,Jerzy Wicha Nat. Prod. Rep. 2017 34 361
-
R. Elancheran,V. L. Maruthanila,M. Ramanathan,S. Kabilan,R. Devi,A. Kunnumakara,Jibon Kotoky Med. Chem. Commun. 2015 6 746
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androgens and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androstane steroids Androgens and derivatives
- Solvents and Organic Chemicals Organic Compounds
Additional information on Abiraterone
Abiraterone (CAS No. 154229-19-3): A Comprehensive Overview in Modern Chemotherapy
Abiraterone, chemically identified by the CAS number 154229-19-3, represents a groundbreaking advancement in the field of oncology, particularly in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This compound has emerged as a cornerstone in therapeutic strategies due to its unique mechanism of action and significant clinical efficacy. The development and application of Abiraterone have been instrumental in transforming the management of advanced prostate cancer, offering new hope to patients worldwide.
The pharmacological profile of Abiraterone is deeply rooted in its ability to inhibit the enzyme cyp17A1, which is crucial for the biosynthesis of androgens. Unlike traditional androgen deprivation therapy (ADT), which primarily targets testosterone production in the testes, Abiraterone operates by blocking androgen synthesis in both the testes and peripheral tissues, including the adrenal glands. This comprehensive inhibition significantly reduces circulating levels of testosterone, thereby mitigating tumor growth driven by androgen receptors.
Recent advancements in clinical research have further elucidated the multifaceted benefits of Abiraterone. Studies have demonstrated that when combined with prednisone, Abiraterone not only extends survival rates but also improves quality of life for mCRPC patients. The combination regimen has become a standard first-line treatment for this aggressive form of prostate cancer, underscoring the compound's therapeutic potential.
The molecular structure of Abiraterone, characterized by its triazole ring system, contributes to its high affinity for cyp17A1. This structural feature allows for precise targeting of the enzyme without significant off-target effects, minimizing systemic toxicity. The compound's efficacy has been further enhanced by its ability to cross the blood-brain barrier, offering a more comprehensive suppression of androgen activity throughout the body.
Innovations in drug delivery systems have also played a pivotal role in optimizing Abiraterone therapy. Oral formulations have been developed to improve patient compliance and convenience, ensuring that patients can receive their treatment without frequent hospital visits. These advancements have made Abiraterone more accessible to a broader patient population, including those in resource-limited settings.
The impact of Abiraterone extends beyond its primary use in prostate cancer treatment. Emerging research suggests potential applications in other hormone-sensitive malignancies, such as breast cancer and ovarian cancer. Studies are exploring how Abiraterone's mechanism of action might be leveraged to target estrogen synthesis pathways, opening new avenues for therapeutic intervention.
From a chemical biology perspective, Abiraterone exemplifies how targeted inhibition can revolutionize cancer treatment. Its development highlights the importance of understanding complex metabolic pathways and identifying key enzymes that drive tumor progression. By disrupting these pathways at multiple levels, compounds like Abiraterone can offer more durable and effective therapeutic outcomes.
The future of Abiraterone therapy is likely to be shaped by ongoing research into resistance mechanisms and combination therapies. Researchers are investigating strategies to overcome emerging resistance to Abiraterone by identifying compensatory pathways that tumors may activate. Additionally, exploring combinations with other targeted agents or immunotherapy approaches could further enhance treatment efficacy.
Regulatory approvals for Abiraterone have been granted by major health authorities worldwide, reflecting its proven safety and efficacy profile. These approvals underscore the compound's significance as a therapeutic option for patients with advanced prostate cancer. As regulatory landscapes continue to evolve, it is expected that additional uses for Abiraterone will be recognized based on emerging evidence.
In conclusion, Abiraterone (CAS No. 154229-19-3) stands as a testament to the progress made in oncology through targeted molecular therapy. Its unique mechanism of action, combined with significant clinical benefits, has established it as a cornerstone in modern chemotherapy. As research continues to uncover new applications and optimize treatment strategies, compounds like Abiraterone will undoubtedly play an increasingly vital role in improving outcomes for patients with hormone-sensitive cancers.
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